KW-2478 is a novel, synthetic small molecule inhibitor of heat shock protein 90 (Hsp90) []. It belongs to the non-ansamycin, non-purine analogue class of Hsp90 inhibitors [, ]. This distinguishes it from earlier generations of Hsp90 inhibitors like geldanamycin and radicicol, offering potential advantages in terms of physico-chemical properties and safety profiles []. In scientific research, KW-2478 serves as a valuable tool for investigating the role of Hsp90 in various cellular processes and disease models, particularly in cancer research [].
While the provided papers do not describe the detailed molecular structure of KW-2478, one study mentions a "complex crystal structure determination of Hsp90N-KW-2478" []. This suggests that structural information, potentially including the bound conformation of KW-2478 to its target, might be available in the broader scientific literature.
KW-2478 exerts its biological effects by binding to Hsp90 with high affinity [, ]. This binding inhibits the chaperone function of Hsp90, leading to the degradation of various client proteins that rely on Hsp90 for their stability and function [, ]. Many of these client proteins are oncogenic signaling molecules crucial for tumor cell growth and survival, including HER2, EGFR, BCR-ABL, B-Raf, mutated p53, IGF-1Rβ, Raf-1, Akt, and Cdk9 [, , ]. KW-2478 also affects cellular pathways by reducing the expression of transcription factors like c-Maf and cyclin D1, and by depleting the translational inhibitor 4E-BP1 []. This multifaceted mechanism of action makes KW-2478 a potent inhibitor of tumor cell growth and survival in various cancer models [, , ].
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7